N-(3-Amino-2-methylphenyl)-2-methoxybenzamide

CAS No.: 926210-98-2

Cat. No.: VC2458216

Molecular Formula: C15H16N2O2

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926210-98-2 |

|---|---|

| Molecular Formula | C15H16N2O2 |

| Molecular Weight | 256.3 g/mol |

| IUPAC Name | N-(3-amino-2-methylphenyl)-2-methoxybenzamide |

| Standard InChI | InChI=1S/C15H16N2O2/c1-10-12(16)7-5-8-13(10)17-15(18)11-6-3-4-9-14(11)19-2/h3-9H,16H2,1-2H3,(H,17,18) |

| Standard InChI Key | BHIGDYRZJAPJRS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC)N |

| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC)N |

Introduction

Chemical Structure and Properties

Basic Information

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide has a well-defined chemical identity with established registry numbers and molecular descriptors as outlined in Table 1.

Table 1: Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 926210-98-2 |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.3 g/mol |

| IUPAC Name | N-(3-amino-2-methylphenyl)-2-methoxybenzamide |

| MDL Number | MFCD09050416 |

| PubChem Compound ID | 16777947 |

The compound is registered in various chemical databases and is available from commercial suppliers for research purposes .

Structural Features

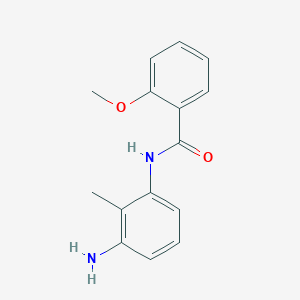

The molecular structure of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide comprises several key components that define its chemical behavior and potential biological interactions. The compound contains two aromatic rings connected by an amide linkage. Specifically, it features:

-

A 2-methoxybenzene ring attached to a carbonyl group, forming the methoxybenzamide portion

-

A 3-amino-2-methylphenyl group that serves as the amine component

-

An amide bond (-NH-CO-) connecting these two aromatic systems

This structure can be represented using various chemical notations as shown in Table 2.

Table 2: Structural Representations

| Representation Type | Value |

|---|---|

| SMILES | CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC)N |

| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC)N |

| Standard InChI | InChI=1S/C15H16N2O2/c1-10-12(16)7-5-8-13(10)17-15(18)11-6-3-4-9-14(11)19-2/h3-9H,16H2,1-2H3,(H,17,18) |

| Standard InChIKey | BHIGDYRZJAPJRS-UHFFFAOYSA-N |

The compound exhibits a planar configuration in the aromatic regions, with the amide bond providing a site for potential hydrogen bonding interactions.

Comparison with Related Compounds

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide belongs to a family of structurally related benzamide derivatives. Comparing this compound with similar molecules provides context for understanding its unique properties and potential applications.

Structural Analogs

Several structural analogs share similarities with the target compound:

-

N-(3-Aminophenyl)-2-methoxybenzamide (CAS: 301207-46-5): Differs by the absence of the methyl group at the 2-position of the aniline ring. This compound has a molecular weight of 242.27 g/mol compared to 256.3 g/mol for N-(3-Amino-2-methylphenyl)-2-methoxybenzamide .

-

N-(3-Amino-2-methylphenyl)-4-methoxybenzamide: A positional isomer with the methoxy group at the 4-position instead of the 2-position on the benzoyl ring. This structural difference may significantly affect the compound's biological activity and binding properties.

-

N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-[(thiophen-2-yl)methyl]benzamide: A more complex derivative that incorporates additional structural elements, including a thiophenyl group .

-

N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide: Contains a 2-methoxyethoxy acetamide group rather than a 2-methoxybenzamide group, which would alter its physicochemical properties significantly .

Structure-Activity Relationships

The biological activity of benzamide derivatives is often influenced by the specific substitution patterns on both aromatic rings. For N-(3-Amino-2-methylphenyl)-2-methoxybenzamide:

-

The 2-methoxy group on the benzamide portion can influence receptor binding through both steric and electronic effects

-

The 3-amino-2-methyl substitution pattern on the aniline portion provides a unique electronic distribution and potential hydrogen bonding site

-

The amide linkage serves as both a hydrogen bond donor and acceptor, which can be crucial for biological interactions

These structural features may contribute to the compound's specific biological activity profile, though detailed structure-activity relationship studies focusing on this exact compound appear limited in the current literature .

Current Research and Future Perspectives

Research Trends

The broader field of benzamide derivatives continues to be an active area of research, with compounds structurally related to N-(3-Amino-2-methylphenyl)-2-methoxybenzamide being investigated for various applications:

-

Medicinal Chemistry: Benzamide scaffolds appear in numerous drug candidates and approved pharmaceuticals, suggesting potential for further development in this area

-

Materials Science: Some benzamide derivatives have applications in materials science due to their unique structural and electronic properties

-

Chemical Biology: These compounds can serve as chemical probes to investigate biological processes and protein-ligand interactions

Specific research focusing on N-(3-Amino-2-methylphenyl)-2-methoxybenzamide itself appears limited in the current literature, suggesting potential opportunities for further investigation of this particular compound.

Future Research Directions

Several promising directions for future research involving N-(3-Amino-2-methylphenyl)-2-methoxybenzamide include:

-

Comprehensive characterization of its biological activity profile, including potential antioxidant, antimicrobial, or other pharmacological properties

-

Investigation of structure-activity relationships through the synthesis and testing of close structural analogs

-

Exploration of its potential as a building block for more complex molecules with enhanced biological activities

-

Development of improved synthetic methods to prepare the compound and related derivatives in higher yields and with greater efficiency

-

Detailed studies of its binding interactions with potential biological targets using computational and experimental approaches

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume